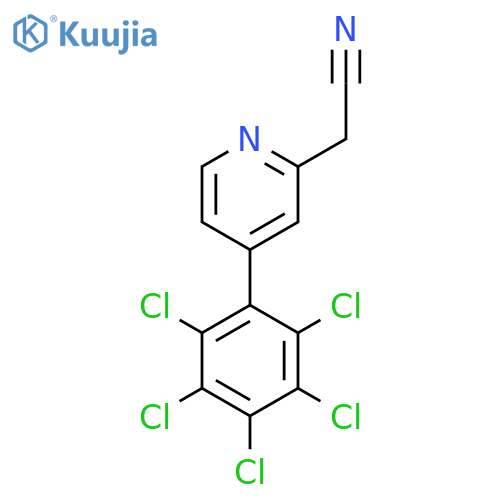Cas no 1361580-89-3 (4-(Perchlorophenyl)pyridine-2-acetonitrile)

4-(Perchlorophenyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Perchlorophenyl)pyridine-2-acetonitrile
-
- インチ: 1S/C13H5Cl5N2/c14-9-8(10(15)12(17)13(18)11(9)16)6-2-4-20-7(5-6)1-3-19/h2,4-5H,1H2
- InChIKey: PGAXHEVBPFXYJX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C=CN=C(CC#N)C=1)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 368
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 5.3
4-(Perchlorophenyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013028691-1g |
4-(Perchlorophenyl)pyridine-2-acetonitrile |
1361580-89-3 | 97% | 1g |
1,519.80 USD | 2021-06-22 | |
| Alichem | A013028691-500mg |
4-(Perchlorophenyl)pyridine-2-acetonitrile |
1361580-89-3 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
| Alichem | A013028691-250mg |
4-(Perchlorophenyl)pyridine-2-acetonitrile |
1361580-89-3 | 97% | 250mg |
504.00 USD | 2021-06-22 |
4-(Perchlorophenyl)pyridine-2-acetonitrile 関連文献
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
4-(Perchlorophenyl)pyridine-2-acetonitrileに関する追加情報
4-(Perchlorophenyl)pyridine-2-acetonitrile (CAS No. 1361580-89-3): An Overview of Its Structure, Properties, and Potential Applications
4-(Perchlorophenyl)pyridine-2-acetonitrile (CAS No. 1361580-89-3) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its distinctive structure and potential applications. This compound, characterized by its perchlorophenyl and pyridine moieties, exhibits a range of interesting properties that make it a valuable subject of research.
The molecular structure of 4-(Perchlorophenyl)pyridine-2-acetonitrile consists of a pyridine ring substituted with a perchlorophenyl group at the 4-position and an acetonitrile group at the 2-position. The perchlorophenyl group, with its four chlorine atoms, imparts significant electron-withdrawing properties to the molecule, which can influence its reactivity and stability. The acetonitrile group, on the other hand, provides a versatile functional handle for further chemical modifications.
In terms of physical properties, 4-(Perchlorophenyl)pyridine-2-acetonitrile is typically a solid at room temperature with a melting point ranging from 120 to 125°C. Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile makes it suitable for various synthetic and analytical procedures. The compound's stability under standard laboratory conditions is generally good, although it should be stored in a dry and cool environment to prevent degradation.
The spectroscopic properties of 4-(Perchlorophenyl)pyridine-2-acetonitrile have been extensively studied using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The NMR spectrum reveals distinct signals for the aromatic protons of the pyridine ring and the perchlorophenyl group, while the MS spectrum shows characteristic fragmentation patterns that can be used for identification purposes. The IR spectrum exhibits strong absorption bands corresponding to the nitrile group and the aromatic C-H stretches.
In recent years, 4-(Perchlorophenyl)pyridine-2-acetonitrile has been explored for its potential applications in various fields. One notable area of research is its use as an intermediate in the synthesis of more complex molecules with therapeutic potential. For example, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory and anticancer activities. The electron-withdrawing nature of the perchlorophenyl group can enhance the biological activity of these derivatives by modulating their interactions with biological targets.
Beyond medicinal chemistry, 4-(Perchlorophenyl)pyridine-2-acetonitrile has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Research has demonstrated that compounds with similar structures can exhibit high charge carrier mobilities and good photovoltaic performance, suggesting that 4-(Perchlorophenyl)pyridine-2-acetonitrile could be a valuable building block for designing new materials with enhanced electronic properties.
The environmental impact of 4-(Perchlorophenyl)pyridine-2-acetonitrile is another important consideration. While there is limited data available on its ecotoxicological effects, it is generally recommended to handle this compound with care to minimize any potential environmental exposure. Proper waste disposal methods should be followed to ensure that any unused material is disposed of safely and responsibly.
In conclusion, 4-(Perchlorophenyl)pyridine-2-acetonitrile (CAS No. 1361580-89-3) is a versatile compound with a unique molecular structure that offers a range of interesting properties and potential applications. Its use as an intermediate in medicinal chemistry and its potential in materials science highlight its significance in both academic research and industrial settings. As research continues to uncover new aspects of this compound's behavior and utility, it is likely to play an increasingly important role in various scientific disciplines.
1361580-89-3 (4-(Perchlorophenyl)pyridine-2-acetonitrile) 関連製品
- 2154769-39-6((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 2580099-92-7(rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate)
- 1356777-14-4(6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide)
- 2228036-04-0((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol)
- 1517974-95-6(2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
- 2034527-97-2(N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)
- 1181033-34-0(Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-)
- 649549-98-4(2H-Azepin-2-one,7-ethylhexahydro-1-methyl-(9CI))
- 1803635-64-4(2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine)
- 852372-92-0(methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate)



